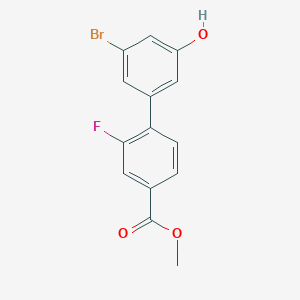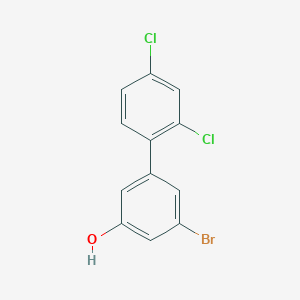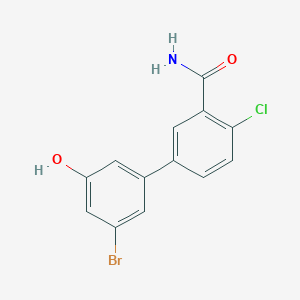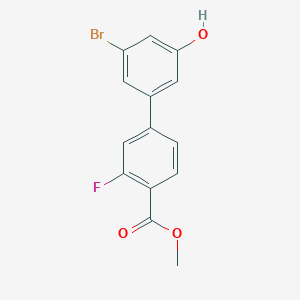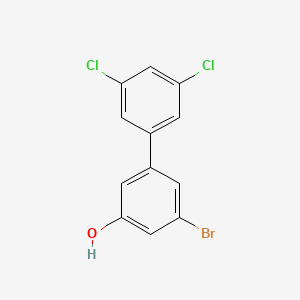
3-Bromo-5-(3,5-dichlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% (3-Br-5-DCPP) is a chemical compound that is used in the synthesis of various organic compounds. It is a versatile reagent that has a wide range of applications in scientific research and laboratory experiments. 3-Br-5-DCPP is a colorless, crystalline solid with a melting point of 121-123°C and a boiling point of 289-291°C. It is soluble in ethanol, methanol, and other organic solvents. 3-Br-5-DCPP is a highly reactive compound and is used in a variety of synthetic and research applications.
Scientific Research Applications
3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a starting material for the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of polymers, dyes, and pigments.
Mechanism of Action
3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% is a highly reactive compound and is used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in the synthesis of organic compounds. The reaction of 3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% with an organic substrate results in the formation of a new organic compound. The reaction is initiated by the nucleophilic attack of the 3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% on the organic substrate, followed by a series of nucleophilic substitutions and eliminations.
Biochemical and Physiological Effects
3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% is not known to have any biochemical or physiological effects. It is a highly reactive compound and is used as a reagent in the synthesis of various organic compounds. It is not known to be toxic or to have any adverse effects on the human body.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% is a highly reactive compound and is used in a variety of laboratory experiments. It has several advantages over other reagents, including its high reactivity, low cost, and easy availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is highly reactive and can be dangerous if not handled properly. It should be handled with caution and protective equipment should be worn when handling it.
Future Directions
The use of 3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% in scientific research and laboratory experiments is expected to continue to increase in the future. It is a versatile reagent and can be used in a variety of applications. Possible future directions include the use of 3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% in the synthesis of polymers, dyes, and pigments; in the synthesis of pharmaceuticals and other compounds; and in the development of new catalysts for organic synthesis. Additionally, further research could be conducted to explore the potential applications of 3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% in the development of new materials, such as photovoltaic cells and fuel cells.
Synthesis Methods
3-Bromo-5-(3,5-dichlorophenyl)phenol, 95% can be synthesized by a two-step reaction. In the first step, 3-chloro-5-(3,5-dichlorophenyl)phenol is reacted with bromine in an aqueous solution. This reaction produces a mixture of 3-bromo-5-(3,5-dichlorophenyl)phenol and 3,5-dibromo-5-(3,5-dichlorophenyl)phenol. The second step involves the purification of the 3-bromo-5-(3,5-dichlorophenyl)phenol from the mixture. The purification process involves the use of an ion exchange resin, followed by recrystallization.
properties
IUPAC Name |
3-bromo-5-(3,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYBHZMUEYIWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686453 |
Source


|
| Record name | 5-Bromo-3',5'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-49-5 |
Source


|
| Record name | 5-Bromo-3',5'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
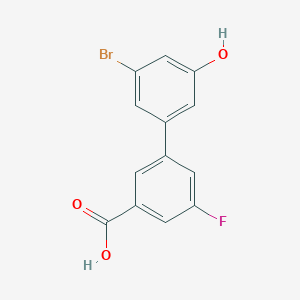

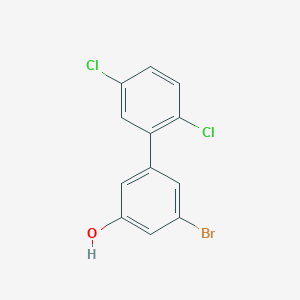

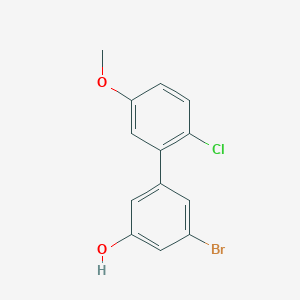
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

